molecular formula C11H10Cl2O B8569881 3-(3,4-Dichlorophenyl)cyclopent-2-en-1-ol

3-(3,4-Dichlorophenyl)cyclopent-2-en-1-ol

Cat. No. B8569881
M. Wt: 229.10 g/mol
InChI Key: BZASXDFCKJLFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorophenyl)cyclopent-2-en-1-ol is a useful research compound. Its molecular formula is C11H10Cl2O and its molecular weight is 229.10 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H10Cl2O

Molecular Weight

229.10 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)cyclopent-2-en-1-ol

InChI

InChI=1S/C11H10Cl2O/c12-10-4-2-8(6-11(10)13)7-1-3-9(14)5-7/h2,4-6,9,14H,1,3H2

InChI Key

BZASXDFCKJLFRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(3,4-dichlorophenyl)cyclopent-2-en-1-one (2 g, 8.8 mmol) in methanol (40 mL) at 0° C. was treated with CeCl3 7H2O (4.26 g, 11.4 mmol) followed portionwise by NaBH4 (0.43 g, 11.4 mmol). The reaction was warmed to room temperature. The reaction mixture was stirred for 4 h, then quenched with saturated aqueous NH4Cl and concentrated to remove methanol. The concentrate was diluted with H2O and extracted with EtOAc (3×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, concentrated in vacuo and purified by silica gel chromatography using CH2Cl2/Methanol as the eluting solvent to afford 2 g (Yield 99%) of the target compound. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.82-1.92 (m, 1 H) 2.40-2.52 (m, 1 H) 2.54-2.65 (m, 1 H) 2.79-2.91 (m, 1 H) 4.96-5.04 (m, 1 H) 6.20-6.26 (m, 1 H) 7.27-7.31 (m, 1 H) 7.37-7.42 (m, 1 H) 7.51 (d, 1 H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
CeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.43 g
Type
reactant
Reaction Step Two
Yield
99%

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